3-Amino-3-(4-bromothiophen-2-YL)propanamide
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Overview
Description
3-Amino-3-(4-bromothiophen-2-yl)propanamide is a chemical compound with the molecular formula C7H9BrN2OS and a molecular weight of 249.13 g/mol It is characterized by the presence of an amino group, a bromothiophene ring, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(4-bromothiophen-2-yl)propanamide typically involves the reaction of 4-bromothiophene-2-carboxylic acid with appropriate reagents to introduce the amino and propanamide groups. One common method involves the use of amination reactions followed by amidation. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(4-bromothiophen-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromothiophene ring to a thiophene ring.
Substitution: The bromine atom in the bromothiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiophenes, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
3-Amino-3-(4-bromothiophen-2-yl)propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductive polymers and organic semiconductors
Mechanism of Action
The mechanism of action of 3-Amino-3-(4-bromothiophen-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The amino and bromothiophene groups play a crucial role in binding to target proteins or enzymes, leading to modulation of their activity. The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(4-bromothiophen-2-yl)propanoic acid: Similar structure but with a carboxylic acid group instead of an amide group.
3-Amino-3-(2-bromopyridin-4-yl)propanamide: Contains a bromopyridine ring instead of a bromothiophene ring.
Uniqueness
3-Amino-3-(4-bromothiophen-2-yl)propanamide is unique due to the presence of the bromothiophene ring, which imparts specific electronic and steric properties. This uniqueness makes it valuable in the synthesis of specialized materials and in exploring novel biological activities .
Properties
Molecular Formula |
C7H9BrN2OS |
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Molecular Weight |
249.13 g/mol |
IUPAC Name |
3-amino-3-(4-bromothiophen-2-yl)propanamide |
InChI |
InChI=1S/C7H9BrN2OS/c8-4-1-6(12-3-4)5(9)2-7(10)11/h1,3,5H,2,9H2,(H2,10,11) |
InChI Key |
SVXFPPZIXIHKJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1Br)C(CC(=O)N)N |
Origin of Product |
United States |
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